![molecular formula C12H12O B14653208 [Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol CAS No. 40563-43-7](/img/structure/B14653208.png)
[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of chemicals known for their stability and reactivity, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include functional group modifications to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: Converts the methanol group to a carbonyl group.
Reduction: Reduces the bicyclic structure to a more saturated form.
Substitution: Replaces the methanol group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted bicyclic structures.
Applications De Recherche Scientifique
[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of [Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Shares a similar bicyclic structure but lacks the methanol group.
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,5,7,10-tetrayltetrakis(dimethylsilane): Contains additional dimethylsilane groups, altering its reactivity and applications.
Uniqueness
[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
40563-43-7 |
|---|---|
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2-bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaenylmethanol |
InChI |
InChI=1S/C12H12O/c13-9-12-7-3-5-10-4-1-2-6-11(12)8-10/h1-7,13H,8-9H2 |
Clé InChI |
XKXRKRAHKZHNRV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C1C(=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


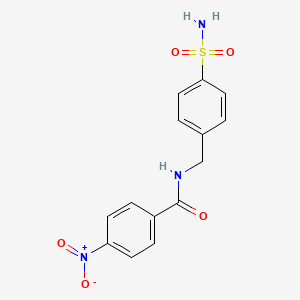
![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
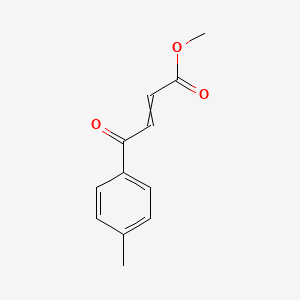
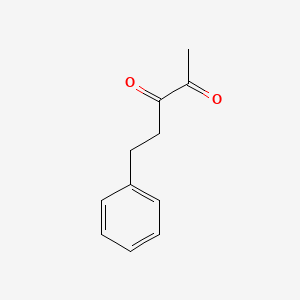
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)
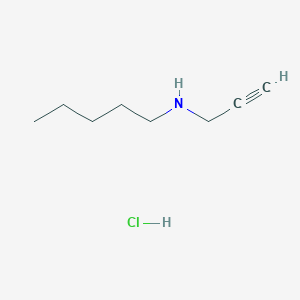
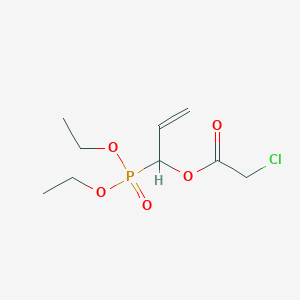


![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
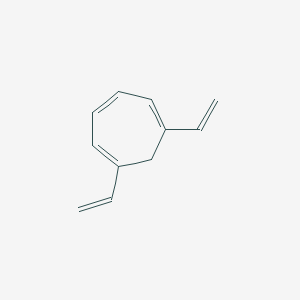
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)

